molecular formula C22H21N5O3S B11231324 N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11231324
M. Wt: 435.5 g/mol
InChI Key: IZHRAECVFDPWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound featuring multiple functional groups, including amide, oxadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 5-phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Sulfanylation: The oxadiazole is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Amide Formation: The final step involves coupling the sulfanylated oxadiazole with 2,3-dimethylphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole rings can be reduced under specific conditions, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit bioactive properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development and biochemical studies.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole rings and sulfanyl group could play a role in binding to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide: Similar structure with a butanamide instead of propanamide.

    N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide: Thiadiazole ring instead of oxadiazole.

Uniqueness

N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of two oxadiazole rings and a sulfanyl group provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C22H21N5O3S/c1-14-7-6-10-17(15(14)2)23-19(28)11-12-20-24-18(27-30-20)13-31-22-26-25-21(29-22)16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,23,28)

InChI Key

IZHRAECVFDPWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.